3-Bromoisoxazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303797. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

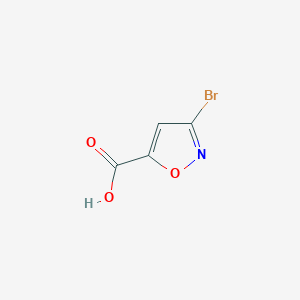

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO3/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIMFLBFJCGBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80316494 | |

| Record name | 3-bromoisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6567-35-7 | |

| Record name | 6567-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromoisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoisoxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromoisoxazole-5-carboxylic acid chemical structure and IUPAC name

This document provides a detailed overview of the chemical properties, structure, and nomenclature of 3-Bromoisoxazole-5-carboxylic acid, a compound of interest for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

This compound is a heterocyclic compound with the molecular formula C4H2BrNO3.[1][2] It is recognized by its CAS Number, 6567-35-7.[2][3] This compound is often utilized in the synthesis of more complex molecules, including antibacterial agents.

| Identifier | Value | Source |

| IUPAC Name | 3-bromo-1,2-oxazole-5-carboxylic acid | PubChem[1] |

| Molecular Formula | C4H2BrNO3 | PubChem, Santa Cruz Biotechnology[1][2] |

| Molecular Weight | 191.97 g/mol | PubChem, Santa Cruz Biotechnology[1][2] |

| CAS Number | 6567-35-7 | Santa Cruz Biotechnology, ChemicalBook[2][3] |

| SMILES | C1=C(ON=C1Br)C(=O)O | BLD Pharm[4] |

Chemical Structure

The structure of this compound is characterized by a five-membered isoxazole ring. This heterocyclic ring contains a nitrogen atom and an oxygen atom in adjacent positions. A bromine atom is substituted at the 3rd position of the ring, and a carboxylic acid group (-COOH) is attached at the 5th position.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-bromo-1,2-oxazole-5-carboxylic acid .[1] This name precisely describes the molecular structure:

-

Isoxazole : The core five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms. The numbering "1,2" specifies the positions of the oxygen and nitrogen atoms relative to each other.

-

3-bromo : Indicates a bromine atom is attached to the third carbon atom of the isoxazole ring.

-

5-carboxylic acid : Denotes that a carboxylic acid group is bonded to the fifth atom of the isoxazole ring.

Logical Structure Diagram

The following diagram illustrates the connectivity of the functional groups to the core isoxazole ring as described by the IUPAC name.

References

A Technical Guide to the Spectroscopic Characterization of 3-Bromoisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for the characterization of 3-Bromoisoxazole-5-carboxylic acid (CAS: 6567-35-7). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. It also includes generalized experimental protocols for obtaining such data.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, one would expect a simple yet informative set of spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show two distinct signals: one for the isoxazole ring proton and another for the acidic proton of the carboxylic acid.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Isoxazole Proton | ~7.0 - 7.5 | Singlet (s) | 1H | H-4 |

| Carboxylic Acid Proton | > 12.0 | Broad Singlet (br s) | 1H | -COOH |

Rationale: The isoxazole ring contains a single proton at the C-4 position. Its chemical shift is influenced by the electronegative oxygen and nitrogen atoms and the bromine atom. The carboxylic acid proton signal is characteristically downfield and often broad due to hydrogen bonding and chemical exchange. Its visibility can be dependent on the solvent and concentration.[3][4]

Predicted ¹³C NMR Data

The carbon NMR spectrum should account for all four carbon atoms in the molecule, each with a unique chemical environment.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Quaternary Carbon | ~155 - 160 | C-5 (attached to COOH) |

| Quaternary Carbon | ~145 - 150 | C-3 (attached to Br) |

| Methine Carbon | ~115 - 120 | C-4 |

| Carbonyl Carbon | ~160 - 170 | -COOH |

Rationale: The chemical shifts are estimated based on the effects of substituents on the isoxazole ring. The carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm range.[3][4] The carbons attached to the electronegative bromine (C-3) and the carboxylic group (C-5) are expected to be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions from the carboxylic acid group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Band |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |

| C=N (Isoxazole Ring) | 1580 - 1620 | Medium |

| C-O | 1200 - 1300 | Medium |

Rationale: Carboxylic acids are well-known for their very broad O-H stretching band, which arises from strong intermolecular hydrogen bonding.[4][5] The carbonyl (C=O) stretch is also a prominent and strong absorption.[4][5] Absorptions for the C=N and other ring vibrations would also be present but are generally less intense.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 191 / 193 | Molecular ion peak. The presence of a bromine atom results in a characteristic M+2 peak ([M+2]⁺) of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |

| [M-OH]⁺ | 174 / 176 | Loss of the hydroxyl radical. |

| [M-COOH]⁺ | 146 / 148 | Loss of the carboxylic acid group (formyl radical). |

Rationale: The key feature in the mass spectrum of a monobrominated compound is the isotopic pattern of bromine. The two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundances (50.7% and 49.3%, respectively), leading to two peaks of almost equal height separated by 2 m/z units for any fragment containing the bromine atom.[6]

Experimental Protocols

The following are generalized procedures for the spectroscopic analysis of a solid organic acid like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.

-

Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.[7]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer, for example, with an Electrospray Ionization (ESI) source for initial molecular weight confirmation.

-

Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Physical properties of 3-Bromoisoxazole-5-carboxylic acid (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromoisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols for their determination.

Core Physical Properties

Quantitative data for the physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 170-175 °C | [1] |

| Molecular Weight | 191.97 g/mol | [2] |

| Molecular Formula | C4H2BrNO3 | [2] |

Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and solubility of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating bath (e.g., silicone oil)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid at the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.

-

Heating: The heating bath is heated at a steady rate.

-

Observation: The temperature at which the solid first begins to melt (the onset of liquid formation) and the temperature at which the entire solid has turned into a clear liquid are recorded. The melting point is reported as this range.

Solubility Determination

A general qualitative and semi-quantitative method for determining the solubility of a carboxylic acid in various solvents is described below.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

To a series of labeled test tubes, add approximately 1-2 mg of this compound.

-

Add 1 mL of a specific solvent to each corresponding test tube.

-

Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid. Classify as "soluble," "partially soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (for soluble or partially soluble cases):

-

Weigh a precise amount of this compound (e.g., 10 mg) and place it in a test tube.

-

Add the solvent in small, measured increments (e.g., 0.1 mL) with vigorous mixing after each addition.

-

Continue adding the solvent until the solid is completely dissolved.

-

The solubility can then be estimated in terms of mg/mL.

-

Synthesis Workflow Visualization

While the primary focus of this guide is on physical properties, understanding the synthetic origin of a compound is crucial for researchers. The following diagram illustrates a plausible synthetic pathway for this compound, based on common isoxazole synthesis methodologies.

Caption: A representative synthetic workflow for this compound.

References

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 3-Bromoisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromoisoxazole-5-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 3-position and a carboxylic acid at the 5-position of the isoxazole ring offers multiple avenues for synthetic diversification. This technical guide provides a comprehensive overview of the reactivity of the C3-bromine atom, focusing on its propensity to participate in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document details experimental protocols, presents quantitative data from analogous systems, and discusses the influence of the carboxylic acid moiety on the reactivity of the molecule.

Core Reactivity Principles

The bromine atom at the 3-position of the isoxazole ring is the primary site for functionalization through cross-coupling and nucleophilic substitution reactions. The isoxazole ring is an electron-deficient heterocycle, which generally enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cycles. However, the presence of the carboxylic acid group at the 5-position can influence the reactivity.

It is often advantageous to perform these coupling reactions on the corresponding ester (e.g., ethyl 3-bromoisoxazole-5-carboxylate) to prevent potential complications arising from the acidic proton of the carboxylic acid. The ester can be subsequently hydrolyzed to the desired carboxylic acid post-functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromine atom of this compound and its esters serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of a carbon-carbon bond between the isoxazole core and a variety of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of 3-aryl or 3-heteroaryl isoxazole derivatives, which are prevalent motifs in many biologically active compounds.

Logical Workflow for Suzuki-Miyaura Coupling

Electronic properties of the isoxazole ring in 3-Bromoisoxazole-5-carboxylic acid

An In-depth Technical Guide on the Electronic Properties of the Isoxazole Ring in 3-Bromoisoxazole-5-carboxylic Acid

Introduction

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry and drug development, appearing in numerous FDA-approved drugs. The unique arrangement of its heteroatoms imparts a complex electronic character that is highly sensitive to the nature and position of its substituents. Understanding these electronic properties is critical for predicting molecular interactions, reactivity, and pharmacokinetic profiles.

This technical guide provides a detailed examination of the electronic properties of the isoxazole ring as influenced by the substituents in this compound. This molecule features two distinct electron-withdrawing groups at the C3 and C5 positions, which profoundly modulate the electron density distribution and chemical characteristics of the heterocyclic core. This document will serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate the underlying electronic principles.

Electronic Nature of the Isoxazole Ring System

The isoxazole ring is an aromatic system, though its aromaticity is considered weaker than other five-membered heterocycles due to the presence of two highly electronegative atoms. The ring's electronic character is a hybrid of competing effects: the pyridine-like nitrogen atom acts as an electron-withdrawing group, while the furan-like oxygen atom can act as an electron-donating group through resonance. This duality governs its reactivity, allowing for various chemical transformations including electrophilic and nucleophilic substitutions.

The electronic landscape of the isoxazole ring is highly tunable through substitution. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be strategically placed to modulate the ring's reactivity, acidity, and potential for intermolecular interactions, such as hydrogen bonding with biological targets.

Analysis of Substituent Effects in this compound

In this compound, the isoxazole core is substituted with two powerful electron-withdrawing groups, which synergistically decrease the electron density of the aromatic ring.

3.1 Bromine Substituent at C3: The bromine atom at the C3 position exerts a dual electronic effect:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the ring through the sigma bond. This is a strong, distance-dependent effect.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, donating electron density. However, for halogens, the inductive effect typically dominates over the resonance effect.

3.2 Carboxylic Acid Substituent at C5: The carboxylic acid group at the C5 position is a potent electron-withdrawing group, acting through both inductive and resonance effects:

-

Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the ring.

-

Resonance Effect (-R): The π-system of the carbonyl group can withdraw electron density from the aromatic ring through conjugation, further delocalizing the ring's π-electrons.

The combined influence of these two substituents renders the isoxazole ring in this molecule significantly electron-deficient. This has profound implications for its chemical properties, most notably its acidity. The strong electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid group compared to unsubstituted or alkyl-substituted isoxazole carboxylic acids.

Quantitative and Physicochemical Data

Quantitative data provides a framework for understanding and comparing the properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 6567-35-7 | [1][2] |

| Molecular Formula | C₄H₂BrNO₃ | [1][2] |

| Molecular Weight | 191.97 g/mol | [1][3] |

| Melting Point | 170-175 °C | [3] |

| XLogP3 (Computed) | 1.3 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 |[1] |

Table 2: Hammett Substituent Constants (σ) The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent on a reaction center. The substituent constant, σ, is positive for electron-withdrawing groups and negative for electron-donating groups.[4] The constants for the substituents in the target molecule highlight their strong electron-withdrawing nature.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -Br | 0.39 | 0.23 |

| -COOH | 0.37 | 0.45 |

Data sourced from multiple chemistry resources.[5][6]

Visualizations of Electronic Effects and Experimental Workflow

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and characterization of this compound.

6.1 Protocol for Synthesis via Amide Hydrolysis

This method is adapted from a procedure for the analogous 3-bromoisothiazole-5-carboxylic acid and represents an effective route from the corresponding carboxamide.[7]

-

Reagents and Equipment: 3-Bromoisoxazole-5-carboxamide, trifluoroacetic acid (TFA), sodium nitrite (NaNO₂), deionized water, tert-butyl methyl ether (t-BuOMe), sodium sulfate (Na₂SO₄), round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

Procedure: a. Suspend 3-bromoisoxazole-5-carboxamide (1.0 eq) in TFA (approx. 2.5 mL per mmol of amide) in a round-bottom flask equipped with a magnetic stir bar. b. Cool the stirred suspension to 0 °C in an ice bath. c. Add solid sodium nitrite (4.0 eq) portion-wise, maintaining the temperature at or below 5 °C. d. Stir the reaction mixture at 0 °C and monitor for the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes. e. Upon completion, pour the reaction mixture into ice-cold deionized water (approx. 25 mL per mmol of starting amide). f. Extract the aqueous mixture with t-BuOMe (3 x 50 mL). g. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. h. The resulting solid is this compound, which can be further purified by recrystallization if necessary.

6.2 Protocol for Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.[8][9][10][11]

-

Reagents and Equipment: this compound, standardized 0.1 M sodium hydroxide (NaOH), standardized 0.1 M hydrochloric acid (HCl), potassium chloride (KCl), deionized water (carbonate-free), calibrated pH meter with a combination glass electrode, magnetic stirrer, burette.

-

Procedure: a. Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[8] b. Prepare a ~1 mM solution of this compound in deionized water. To ensure constant ionic strength, make the solution 0.15 M with respect to KCl.[8] c. Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel on a magnetic stirrer and immerse the pH electrode. d. If necessary, acidify the solution to a starting pH of ~2.0 with 0.1 M HCl.[8] e. Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from a burette. f. After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.[8] g. Continue the titration until the pH reaches ~12. h. Plot the recorded pH values against the volume of NaOH added to generate a titration curve. i. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[10] This can be determined from the point of maximum slope on a first-derivative plot (d(pH)/dV vs. V).

6.3 Protocol for Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and probing the electronic environment of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ (which is ideal for observing the acidic proton) or CDCl₃.[12] b. ¹H NMR: The spectrum is expected to show a single sharp singlet for the proton at the C4 position. Due to the strong electron-withdrawing effects of the adjacent substituents, this signal will be significantly downfield. The carboxylic acid proton will appear as a very broad singlet far downfield (typically δ > 10 ppm) in a solvent like DMSO-d₆.[12] c. ¹³C NMR: The spectrum will show four distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 160-170 ppm).[12] The three isoxazole ring carbons (C3, C4, C5) will have chemical shifts that are highly influenced by the attached substituents and heteroatoms.

-

Infrared (IR) Spectroscopy: a. Sample Preparation: Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. b. Analysis: The spectrum will be dominated by a strong, sharp absorption band for the C=O stretch of the carboxylic acid, typically found around 1700-1730 cm⁻¹. A very broad absorption band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer is also expected between 2500-3300 cm⁻¹. Other characteristic peaks for the C=N and C-Br stretches will be present at lower wavenumbers.

References

- 1. This compound | C4H2BrNO3 | CID 327716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. echemi.com [echemi.com]

- 4. assets.cambridge.org [assets.cambridge.org]

- 5. web.viu.ca [web.viu.ca]

- 6. Hammett substituent constants [stenutz.eu]

- 7. mdpi.com [mdpi.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. benchchem.com [benchchem.com]

3-Bromoisoxazole-5-carboxylic Acid: A Versatile Heterocyclic Scaffold for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromoisoxazole-5-carboxylic acid is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromine atom and a carboxylic acid moiety on the isoxazole core, provide two orthogonal points for chemical modification. This allows for the facile construction of diverse molecular architectures with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its utility in the development of novel therapeutics. Detailed experimental protocols for its synthesis and key transformations, along with a summary of the biological activities of its derivatives, are presented to serve as a valuable resource for researchers in the field.

Physicochemical Properties

This compound is a solid at room temperature with the following key physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₄H₂BrNO₃ | [1] |

| Molecular Weight | 191.97 g/mol | [1] |

| IUPAC Name | 3-bromo-1,2-oxazole-5-carboxylic acid | [1] |

| CAS Number | 6567-35-7 | [1] |

| Appearance | Solid | |

| Purity | Typically >95% | [2] |

Synthesis

While a direct, one-step synthesis of this compound from simple starting materials is not extensively reported, a highly plausible and efficient synthetic route involves the diazotization of 3-aminoisoxazole-5-carboxylic acid. This method is analogous to the well-established synthesis of similar bromo-heterocyclic carboxylic acids.[3]

Synthesis of 3-Aminoisoxazole-5-carboxylic Acid (Precursor)

The synthesis of the key precursor, 3-aminoisoxazole-5-carboxylic acid, can be achieved through a multi-step sequence starting from readily available reagents. A general representation of this synthesis is outlined below.

Figure 1. General synthetic scheme for 3-aminoisoxazole-5-carboxylic acid.

Experimental Protocol: Synthesis of this compound via Diazotization

This protocol is adapted from the synthesis of the analogous 3-bromoisothiazole-5-carboxylic acid.[3]

Materials:

-

3-Aminoisoxazole-5-carboxylic acid

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Ice

-

Water

-

Diethyl ether or other suitable organic solvent

-

Sodium sulfate (anhydrous)

Procedure:

-

A suspension of 3-aminoisoxazole-5-carboxylic acid in 48% hydrobromic acid is prepared in a reaction vessel and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled suspension with vigorous stirring, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is indicated by starch-iodide paper.

-

The reaction mixture is stirred at 0-5 °C for an additional 30 minutes.

-

The mixture is then allowed to warm to room temperature and stirred for a further 1-2 hours.

-

The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from an appropriate solvent system.

Figure 2. Workflow for the synthesis of this compound.

Reactivity and Applications as a Building Block

The two functional groups of this compound, the bromine atom at the 3-position and the carboxylic acid at the 5-position, allow for selective and sequential modifications, making it a valuable building block in the synthesis of more complex molecules.

Amide Bond Formation

The carboxylic acid moiety can readily undergo amide bond formation with a variety of amines using standard coupling reagents such as EDC/HOBt, HATU, or by conversion to the acid chloride followed by reaction with an amine. This reaction is fundamental in the synthesis of a wide array of biologically active compounds.

General Experimental Protocol for Amide Coupling:

-

To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), are added a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2.0 equivalents).

-

The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

-

The desired amine (1.0-1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Figure 3. Amide bond formation from this compound.

Suzuki Coupling

The bromine atom at the 3-position is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, further expanding the chemical space accessible from this building block.

General Experimental Protocol for Suzuki Coupling:

-

To a reaction vessel are added this compound (or its ester derivative), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-10 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

A suitable solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF) is added, and the mixture is degassed with nitrogen or argon.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Figure 4. Suzuki coupling of this compound.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a range of biological activities.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

A notable application of this building block is in the development of inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects. A series of 3-carboxamido-5-aryl-isoxazole derivatives have been synthesized and evaluated as FAAH inhibitors.

| Compound | R Group | FAAH IC₅₀ (µM) | Reference |

| 1 | 4-Chlorophenyl | 0.088 | [4] |

| 2 | 3,4-Dichlorophenyl | > 10 | [4] |

| 3 | 4-Methoxyphenyl | 0.235 | [4] |

| 4 | 4-(Trifluoromethyl)phenyl | 0.120 | [4] |

Signaling Pathway:

Figure 5. Signaling pathway of FAAH inhibition by 3-carboxamido-5-aryl-isoxazole derivatives.

Other Potential Therapeutic Areas

The isoxazole core is present in a variety of other biologically active molecules, suggesting that derivatives of this compound could be explored for other therapeutic applications, including:

-

Anticancer Agents: Isoxazole derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression.[5][6]

-

Antibacterial Agents: The isoxazole ring is a component of several antibacterial drugs.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its dual functionality allows for the systematic and efficient construction of compound libraries for screening against various biological targets. The successful development of potent FAAH inhibitors based on this scaffold highlights its potential for generating novel therapeutic agents. This technical guide provides a solid foundation for researchers to further explore the chemistry and biological applications of this important heterocyclic compound.

References

- 1. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-diarylazoles as novel and selective inhibitors of protein kinase D - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Antibacterial Agents from 3-Bromoisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including antibacterial properties. The functionalization of the isoxazole ring allows for the generation of a wide array of derivatives with tunable biological profiles. 3-Bromoisoxazole-5-carboxylic acid is a key starting material for the synthesis of novel isoxazole-based compounds. Its carboxylic acid moiety provides a convenient handle for amide bond formation, enabling the coupling with various amines to produce a library of 3-bromoisoxazole-5-carboxamides. The bromine atom at the 3-position offers a site for further chemical modification, such as cross-coupling reactions, to introduce additional structural diversity. This document provides a generalized framework and protocols for the synthesis and antibacterial evaluation of derivatives of this compound.

While direct and detailed examples of antibacterial agents synthesized from this compound are not extensively documented in readily available literature, the principles of amide bond formation and subsequent antibacterial screening are well-established. The following protocols are based on standard synthetic methodologies for preparing carboxamides and assessing their antimicrobial efficacy.

Synthetic Workflow

The general workflow for the synthesis and evaluation of antibacterial agents from this compound involves a two-step process: synthesis and characterization of the carboxamide derivatives, followed by the determination of their antibacterial activity.

Caption: General workflow for the synthesis and evaluation of antibacterial agents.

Experimental Protocols

Protocol 1: Synthesis of N-substituted-3-bromoisoxazole-5-carboxamides

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a standard coupling agent.

Materials:

-

This compound

-

Substituted primary or secondary amine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM or DMF at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq) or DCC (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired primary or secondary amine (1.1 eq) and TEA or DIPEA (2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3-bromoisoxazole-5-carboxamide.

-

Characterize the purified compound by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.

Materials:

-

Synthesized 3-bromoisoxazole-5-carboxamide derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control

-

Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)

-

Sterile saline solution (0.85% NaCl)

-

Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

-

Prepare a stock solution of each synthesized compound and the standard antibiotic in DMSO (e.g., 1 mg/mL).

-

In a 96-well microtiter plate, add 100 µL of MHB to each well.

-

Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, to obtain a range of concentrations.

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculate each well (except for the sterility control) with 10 µL of the diluted bacterial suspension.

-

Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a solvent control (broth with bacteria and the highest concentration of DMSO used).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

The antibacterial activity of the synthesized 3-bromoisoxazole-5-carboxamide derivatives should be summarized in a table for clear comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of 3-Bromoisoxazole-5-carboxamide Derivatives (µg/mL)

| Compound ID | R-group on Amide | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |

| 1a | Phenyl | >128 | >128 | >128 | >128 |

| 1b | 4-Chlorophenyl | 64 | 128 | >128 | >128 |

| 1c | 4-Methoxyphenyl | >128 | >128 | >128 | >128 |

| 1d | 2,4-Dichlorophenyl | 32 | 64 | 128 | >128 |

| Ciprofloxacin | (Standard) | 0.5 | 0.25 | 0.125 | 0.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific literature data for these exact compounds was not found.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the chemical modifications and the expected impact on antibacterial activity, guiding the structure-activity relationship (SAR) studies.

Caption: Structure-Activity Relationship (SAR) exploration logic.

Conclusion

The synthesis of novel antibacterial agents derived from this compound represents a promising avenue for drug discovery. The straightforward amide coupling allows for the creation of a diverse library of compounds. Subsequent evaluation of their antibacterial activity can elucidate structure-activity relationships, guiding the design of more potent derivatives. The protocols and workflows presented here provide a foundational guide for researchers to explore the potential of this chemical scaffold in the ongoing search for new antimicrobial therapies. Further research is warranted to synthesize and test a broader range of derivatives to fully assess the potential of this compound class.

Application Notes and Protocols: 3-Bromoisoxazole-5-carboxylic Acid in Medicinal Chemistry and Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoisoxazole-5-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug design. Its rigid isoxazole core serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a carboxylic acid group allows for straightforward derivatization, typically through amide bond formation, enabling the exploration of structure-activity relationships (SAR). The bromine atom at the 3-position provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional structural diversity. This document provides an overview of the applications of this compound, along with detailed protocols for the synthesis and evaluation of its derivatives as potential therapeutic agents.

Physicochemical Properties

While specific experimental data can vary, the general physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₂BrNO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 191.97 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 3-bromo-1,2-oxazole-5-carboxylic acid | --INVALID-LINK--[1] |

| CAS Number | 6567-35-7 | --INVALID-LINK--[1] |

Applications in Medicinal Chemistry

The this compound scaffold has been explored for the development of inhibitors targeting various enzymes and receptors implicated in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

Anticancer Agents

The isoxazole moiety is a common feature in a number of anticancer agents. Derivatives of this compound, particularly carboxamides, have been investigated for their cytotoxic effects against various cancer cell lines.

Example Application: Synthesis of Isoxazole-Carboxamide Derivatives as Potential Anticancer Agents

A series of isoxazole-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating the potential of this scaffold in oncology research. For instance, derivatives have shown activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[2]

Quantitative Data: Cytotoxicity of Isoxazole-Carboxamide Derivatives [2]

| Compound | MCF-7 IC₅₀ (µg/mL) | HeLa IC₅₀ (µg/mL) | Hep3B IC₅₀ (µg/mL) |

| 2d | >100 | 15.48 | ~23 |

| 2e | >100 | >100 | ~23 |

| 2a | 39.80 | >100 | >100 |

Note: The compounds listed are derivatives of a similar isoxazole carboxylic acid structure and serve as representative examples.

Enzyme Inhibitors for Immuno-oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy.[3] Inhibition of IDO1 can restore anti-tumor immunity. The isoxazole scaffold has been incorporated into novel IDO1 inhibitors.

Quantitative Data: IDO1 Inhibition by Isoxazolo[5,4-d]pyrimidin-4(5H)-one Derivatives [3]

| Compound | hIDO1 IC₅₀ (µM) | hIDO2 IC₅₀ (µM) | hTDO IC₅₀ (µM) |

| 20 | 43 | >100 | >100 |

| 23 | 23 | >100 | >100 |

| 32 | 25 | >100 | >100 |

| 39 | 45 | >100 | >100 |

Note: These compounds feature a related isoxazolo-pyrimidine scaffold and highlight the potential of isoxazole-based structures as IDO1 inhibitors.

Inhibitors of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer and immunosuppressive agents. Isoxazole-containing compounds, such as leflunomide, are known inhibitors of DHODH.[4]

Quantitative Data: DHODH Inhibition by Isoxazole and Cinchoninic Acid Derivatives [4]

| Compound | Rat DHODH IC₅₀ (nM) | Human DHODH IC₅₀ (µM) |

| A77-1726 (Leflunomide metabolite) | 19 | 1.1 |

| MNA279 | 25 | 0.5 |

| MNA715 | 53 | 2.3 |

| HR325 | 23 | 0.6 |

| Leflunomide | 6300 | 98 |

| Brequinar | 367 | 0.01 |

Application in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. The isoxazole scaffold has been incorporated into ligands for E3 ligases, such as von Hippel-Lindau (VHL), demonstrating the potential utility of this compound in the design and synthesis of novel PROTACs.[5]

Experimental Protocols

Synthesis of this compound

A reported synthesis of 3-bromoisothiazole-5-carboxylic acid, an analogue of the title compound, proceeds from the corresponding carboxamide. A similar approach can be envisaged for the isoxazole derivative.[6]

Protocol 1: Synthesis of this compound from 3-Bromoisoxazole-5-carboxamide [6]

-

Cool a stirred suspension of 3-bromoisoxazole-5-carboxamide (1.0 eq) in trifluoroacetic acid (TFA) to approximately 0 °C.

-

Add sodium nitrite (NaNO₂, 4.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., tert-butyl methyl ether).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization to obtain this compound.

Synthesis of N-Aryl-3-bromoisoxazole-5-carboxamides

The carboxylic acid functionality of this compound is readily converted to an amide via standard coupling protocols.

Protocol 2: General Procedure for Amide Coupling [2]

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and a catalyst like 4-Dimethylaminopyridine (DMAP, 0.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired aniline derivative (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with 1% aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Evaluation Protocols

Protocol 3: IDO1 Enzymatic Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against the IDO1 enzyme.

-

Reagents and Materials:

-

Recombinant human IDO1 enzyme

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

-

L-tryptophan (substrate)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA)

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Microplate reader

-

-

Procedure: a. Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase. b. Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO). c. Add the IDO1 enzyme to initiate the reaction. d. Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes). e. Stop the reaction by adding TCA. f. Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine. g. Centrifuge the plate to pellet precipitated proteins. h. Transfer the supernatant to a new plate and add Ehrlich's reagent. i. Measure the absorbance at 480 nm. The amount of kynurenine produced is proportional to the absorbance. j. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4: DHODH Enzymatic Inhibition Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

-

Reagents and Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer: e.g., 100 mM HEPES (pH 8.0), 10% glycerol, 0.05% Triton X-100

-

Dihydroorotate (DHO)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP)

-

96-well microplate

-

Microplate reader

-

-

Procedure: a. Prepare a reaction mixture containing assay buffer, decylubiquinone, and DCIP. b. Add the test compound (in DMSO) at various concentrations to the wells. Include a vehicle control. c. Add the DHODH enzyme to the wells. d. Initiate the reaction by adding DHO. e. Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity. f. Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel bioactive compounds in medicinal chemistry. Its utility has been demonstrated in the generation of potential anticancer, anti-inflammatory, and immunomodulatory agents. The straightforward derivatization of the carboxylic acid group and the potential for further modification at the bromine-substituted position make it an attractive scaffold for the exploration of new chemical space in drug discovery programs. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new derivatives based on this promising heterocyclic core.

References

- 1. This compound | C4H2BrNO3 | CID 327716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. utdr.utoledo.edu [utdr.utoledo.edu]

- 3. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromoisoxazole-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions on 3-bromoisoxazole-5-carboxylic acid and its derivatives. This protocol is essential for the synthesis of novel 3-aryl-isoxazole-5-carboxylic acids, which are valuable intermediates in medicinal chemistry and drug discovery due to the prevalence of the isoxazole scaffold in biologically active molecules.

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[1][2] The reaction couples an organoboron species (like an arylboronic acid) with an organic halide (in this case, this compound or its ester) in the presence of a palladium catalyst and a base.[2][3] Esterification of the carboxylic acid is often recommended to enhance solubility and prevent potential side reactions.[1]

General Reaction Scheme

The palladium-catalyzed Suzuki-Miyaura coupling reaction of a 3-bromoisoxazole-5-carboxylate derivative with an arylboronic acid proceeds as follows:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of an ethyl 3-bromoisoxazole-5-carboxylate with an arylboronic acid. This protocol is based on established procedures for similar heterocyclic systems and may require optimization for specific substrates.[1]

Materials:

-

Ethyl 3-bromoisoxazole-5-carboxylate

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Anhydrous solvent (e.g., Dioxane or Toluene)

-

Degassed water

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the ethyl 3-bromoisoxazole-5-carboxylate, the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

-

Reaction: Stir the mixture at a specified temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-isoxazole-5-carboxylate.

Data Presentation

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of various bromo-heterocycles, which can serve as a starting point for optimizing the reaction of this compound derivatives.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ethyl 5-bromooxazole-4-carboxylate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | [1] |

| 2 | Ethyl 5-bromooxazole-4-carboxylate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 | [1] |

| 3 | 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | 70 | [4] |

| 4 | 3-Chloroindazole | 5-Indoleboronic acid | Pd source (2) | Ligand (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | - | [5] |

Note: Yields are as reported in the cited literature and are typical ranges for the specified substrates.

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki-Miyaura coupling experiment.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Esterification of 3-Bromoisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various esters of 3-bromoisoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established esterification methods and are intended to serve as a guide for laboratory synthesis.

Introduction

This compound is a key intermediate for the synthesis of a variety of bioactive molecules. The isoxazole scaffold is present in numerous pharmaceuticals, and the bromo- and carboxylic acid functionalities provide convenient handles for further chemical modifications. Esterification of the carboxylic acid group is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, or to serve as a protecting group during subsequent synthetic steps. This document details several reliable methods for the esterification of this substrate.

Data Presentation: Comparison of Esterification Protocols

The following table summarizes various methods for the esterification of this compound, highlighting key reaction parameters and expected outcomes. Please note that specific yields and reaction times may vary depending on the alcohol used and the precise reaction conditions.

| Method | Reagents and Catalysts | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |

| Protocol 1: Fischer-Speier Esterification | Alcohol, Sulfuric Acid (catalytic) | Alcohol (refluxing) | Reflux | 4 - 24 | 60 - 85 | A classic, cost-effective method. Best suited for simple, low-boiling point alcohols used in excess. |

| Protocol 2: Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | Dichloromethane (DCM) | 0 - Room Temp | 2 - 12 | 75 - 95 | Mild conditions, suitable for a wide range of alcohols, including those that are acid-sensitive or sterically hindered. Byproduct (DCU) removal can be challenging. |

| Protocol 3: TPP/NBS Activation | Alcohol, Triphenylphosphine (TPP), N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 0 - Room Temp | 1 - 4 | 70 - 90 | A rapid and mild method for activating the carboxylic acid.[1] |

| Protocol 4: POCl₃ Dehydration | Alcohol, Phosphorus Oxychloride (POCl₃) | Pyridine or DCM | 0 - Room Temp | 2 - 6 | 65 - 85 | Effective for forming esters under mild conditions. |

DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; TPP: Triphenylphosphine; NBS: N-Bromosuccinimide; POCl₃: Phosphorus Oxychloride.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of an ester of this compound using a simple alcohol (e.g., ethanol or methanol) and a strong acid catalyst.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., ethanol, methanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 20-50 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ester.

Protocol 2: Steglich Esterification of this compound

This method is suitable for a broader range of alcohols and employs milder reaction conditions.

Materials:

-

This compound

-

Alcohol (1.0-1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a stirred solution of this compound (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C (ice bath), add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of DCM.

-

Combine the filtrate and the washings and concentrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 3: Esterification via Triphenylphosphine and N-Bromosuccinimide Activation

This protocol provides a rapid and efficient method for esterification under mild conditions.[1]

Materials:

-

This compound

-

Alcohol (1.2 eq)

-

Triphenylphosphine (TPP, 1.2 eq)

-

N-Bromosuccinimide (NBS, 1.2 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and TPP (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add NBS (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Add the alcohol (1.2 eq) to the reaction mixture and allow it to warm to room temperature.

-

Stir for 1-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue directly by column chromatography on silica gel to isolate the pure ester.

Protocol 4: Phosphorus Oxychloride Mediated Esterification

This method utilizes POCl₃ as a dehydrating agent to promote the esterification.

Materials:

-

This compound

-

Alcohol (1.5 eq)

-

Phosphorus oxychloride (POCl₃, 1.1 eq)

-

Anhydrous pyridine or anhydrous DCM with a non-nucleophilic base (e.g., triethylamine)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the alcohol (1.5 eq) in anhydrous pyridine (or DCM with triethylamine).

-

Cool the solution to 0 °C and add POCl₃ (1.1 eq) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with 1 M HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflows for the described esterification protocols.

Caption: Workflow for Fischer-Speier Esterification.

Caption: Workflow for Steglich Esterification.

Caption: Workflow for TPP/NBS Mediated Esterification.

References

Application Notes & Protocols: The Use of 3-Bromoisoxazole-5-carboxylic Acid in Fragment-Based Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in drug discovery.[1][2][3] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets.[1][2] Fragment hits, although often exhibiting weak binding affinity, can be efficiently optimized into potent drug candidates.[1][3] 3-Bromoisoxazole-5-carboxylic acid is a heterocyclic fragment that presents interesting features for FBDD. The isoxazole core is a common scaffold in medicinal chemistry, and the bromine atom can serve as a vector for synthetic elaboration or engage in halogen bonding, while the carboxylic acid can form key hydrogen bond interactions. This document provides an overview of the application of this compound in FBDD campaigns, including hypothetical screening data and detailed experimental protocols.

Data Presentation

The following tables summarize hypothetical quantitative data from a representative fragment screening campaign involving this compound against a hypothetical protein kinase target.

Table 1: Biophysical Screening Data for this compound

| Screening Technique | Result | Binding Affinity (K D ) | Ligand Efficiency (LE) |

| Surface Plasmon Resonance (SPR) | Hit | 250 µM | 0.35 |

| Nuclear Magnetic Resonance (NMR) | Hit | 300 µM | 0.33 |

| Thermal Shift Assay (TSA) | Hit | ΔT m = 2.1 °C | N/A |

Table 2: Biochemical Assay Data for this compound

| Assay Type | Target | IC 50 |

| Kinase Activity Assay | Protein Kinase X | 450 µM |

| Off-Target Kinase Assay | Protein Kinase Y | > 1 mM |

| Off-Target Kinase Assay | Protein Kinase Z | > 1 mM |

Experimental Protocols

Detailed methodologies for key experiments in a fragment-based screening campaign are provided below.

Protocol 1: NMR-Based Fragment Screening (Saturation Transfer Difference - STD)

This protocol outlines the use of Saturation Transfer Difference (STD) NMR to identify fragments that bind to a target protein.

1. Sample Preparation:

- Prepare a stock solution of the target protein at a concentration of 10-50 µM in an appropriate deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5).

- Prepare a stock solution of this compound at 100 mM in DMSO-d6.

- For the screening experiment, prepare a final sample containing 10 µM protein and 200 µM of the fragment in the deuterated buffer.

2. NMR Data Acquisition:

- Acquire a 1D proton NMR spectrum of the fragment alone as a reference.

- Acquire STD NMR spectra of the protein-fragment mixture.

- Set the on-resonance saturation frequency to a region where only protein resonances appear (e.g., 0.5 ppm).

- Set the off-resonance saturation frequency to a region where no protein or fragment resonances appear (e.g., -30 ppm).

- Use a train of Gaussian pulses for selective saturation.

- The total saturation time should be optimized but is typically around 2 seconds.

3. Data Processing and Analysis:

- Process the on-resonance and off-resonance spectra identically.

- Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

- Signals present in the STD spectrum indicate that the corresponding protons of the fragment are in close proximity to the protein, confirming binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

This protocol describes the use of SPR to confirm binding and determine the binding affinity (K D ) of fragment hits.

1. Chip Preparation:

- Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

- Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

- Inject the protein solution (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.

- Deactivate any remaining active esters with an injection of ethanolamine.

2. Binding Analysis:

- Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO). Concentrations should typically range from 1 µM to 500 µM.

- Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

- Monitor the change in response units (RU) over time.

- After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

3. Data Analysis:

- Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

- Plot the steady-state response against the fragment concentration.

- Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D ).

Protocol 3: Kinase Inhibition Assay (Biochemical)

This protocol details a generic kinase activity assay to determine the inhibitory potential of the fragment.

1. Reagents and Preparation:

- Kinase: Recombinant Protein Kinase X.

- Substrate: A specific peptide substrate for the kinase.

- ATP: Adenosine triphosphate.

- Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35.

- Detection Reagent: A reagent to detect kinase activity (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

- Prepare a serial dilution of this compound in assay buffer.

- In a 384-well plate, add the kinase and the fragment at various concentrations.

- Incubate for 15 minutes at room temperature to allow for binding.

- Initiate the kinase reaction by adding a mixture of the substrate and ATP.

- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

- Stop the reaction and detect the amount of product formed using the detection reagent according to the manufacturer's protocol.

3. Data Analysis:

- Calculate the percentage of inhibition for each fragment concentration relative to a DMSO control.

- Plot the percentage of inhibition against the logarithm of the fragment concentration.

- Fit the data to a dose-response curve to determine the IC 50 value.

Visualizations

The following diagrams illustrate key workflows and concepts in fragment-based screening.

Caption: A typical workflow for a fragment-based drug discovery campaign.